

Technical Whitepaper: Structural Elucidation of 4-Chloro-2-(methoxymethyl)-N-methylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-(methoxymethyl)-N-methylaniline

CAS No.: 941294-12-8

Cat. No.: B1604493

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Executive Summary & Molecular Architecture

Target Compound: **4-Chloro-2-(methoxymethyl)-N-methylaniline** CAS Registry Number: 941294-12-8 Molecular Formula: C

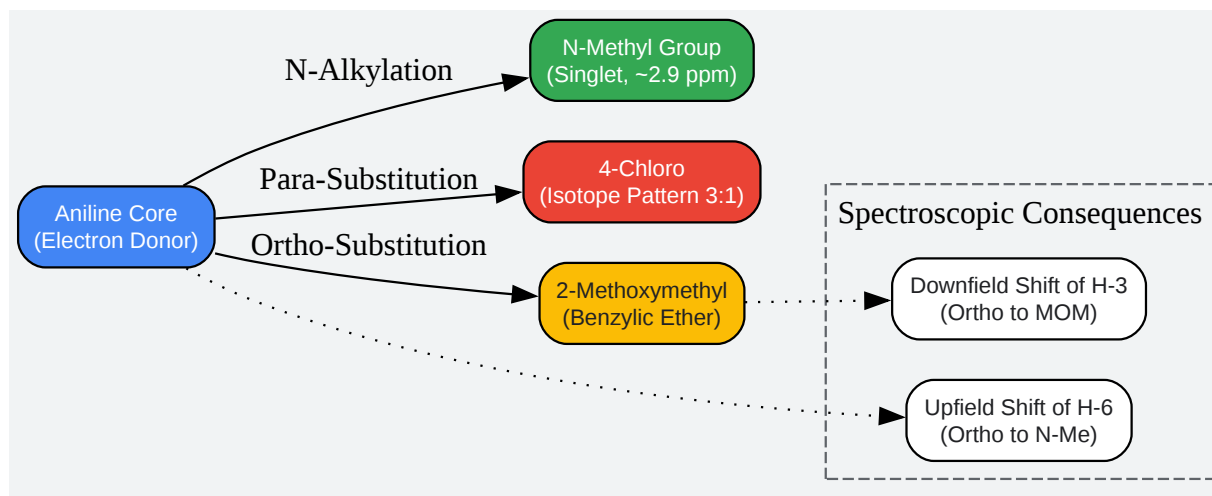
H

CINO Molecular Weight: 185.65 g/mol [1]

This compound represents a critical "hybrid" scaffold in medicinal chemistry, combining the electron-rich N-methylaniline core with a methoxymethyl (MOM) side chain. The presence of the chlorine atom at the para position (relative to the amine) and the ether linkage at the ortho position creates a unique electronic push-pull system that defines its spectroscopic signature.

Structural Connectivity Logic

The following diagram illustrates the connectivity and key functional groups that dictate the spectral data.



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Figure 1: Structural connectivity and electronic influence map.

Nuclear Magnetic Resonance (NMR) Profiling[2]

The NMR profile is characterized by the asymmetry introduced by the 1,2,4-substitution pattern. The N-methyl group acts as a strong electron donor, shielding the ortho proton (H-6), while the methoxymethyl group exerts a slight deshielding effect on the adjacent aromatic proton (H-3).

H NMR Reference Data (400 MHz, CDCl)

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Diagnostic Logic
H-6 (Ar-H)	6.55 – 6.65	Doublet (d)	1H		Ortho to N-Me (shielded region).
H-5 (Ar-H)	7.10 – 7.15	dd	1H		Meta to N-Me, Ortho to Cl.
H-3 (Ar-H)	7.20 – 7.25	Doublet (d)	1H		Meta to Cl, Ortho to CH OMe.
NH	4.00 – 4.50	Broad Singlet	1H	-	Exchangeable; shift varies with concentration /solvent.
Ar-CH -O	4.45	Singlet	2H	-	Benzylic methylene; sharp singlet confirms ether.
O-CH	3.35	Singlet	3H	-	Methoxy group; distinct from N-Me.
N-CH	2.85	Singlet	3H	-	N-Methyl; typically upfield of O-Me.

C NMR Reference Data (100 MHz, CDCl₃)

- Aromatic Carbons: Six distinct signals expected between 110–150 ppm. The C-Cl carbon typically appears ~120-125 ppm. The C-N carbon is most deshielded (~145-148 ppm).
- Aliphatic Carbons:
 - Benzylic (-CH₂-): ~72.0 ppm (Characteristic of benzyl ethers).
 - Methoxy (-OCH₃): ~58.0 ppm.
 - N-Methyl (-NCH₃): ~30.5 ppm.^[2]



Expert Insight: In DMSO-

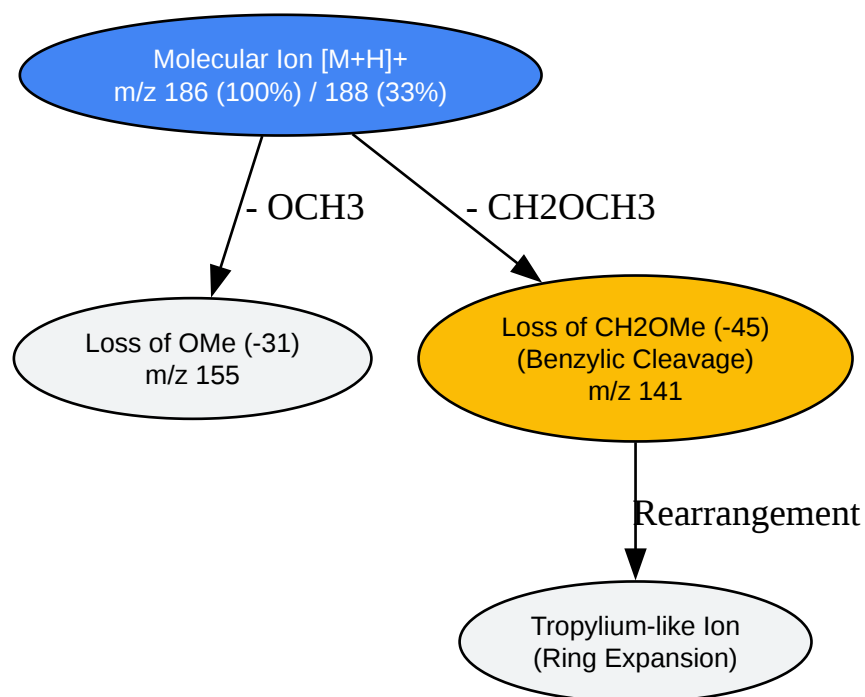
, the NH proton may appear as a quartet if coupling to the N-methyl protons is resolved, though typically it remains broad. The solvent choice is critical; CDCl₃ is preferred for resolution of the aliphatic region.

Mass Spectrometry (MS) Fingerprint

Mass spectrometry provides the primary validation for the halogen content. The chlorine atom imparts a distinct isotopic signature that serves as a "self-validating" check for the molecular ion.

Ionization & Fragmentation Logic

- Ionization Mode: ESI(+) or EI (70 eV).
- Molecular Ion (M):
185.
- Isotope Pattern: The M (185) and M+2 (187) peaks will appear in a 3:1 intensity ratio, confirming the presence of a single Chlorine atom (Cl vs Cl).



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Figure 2: Predicted ESI(+) fragmentation pathway.

Key Fragments:

- 154/156: Loss of methanol (neutral loss of 32 Da) or methoxy radical.

- 140/142: Loss of the methoxymethyl group, generating the stable 4-chloro-N-methylaniline cation. This is often the base peak in EI spectra.

Infrared Spectroscopy (IR)[2][4]

IR is used primarily to validate the functional group environment, specifically differentiating the secondary amine from the ether.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3350 – 3450	Medium, Broad	Secondary amine (single band).
C-H Stretch (Ar)	3000 – 3100	Weak	Aromatic protons.
C-H Stretch (Alk)	2800 – 2950	Medium	Methyl/Methylene groups.
C-O Stretch	1090 – 1120	Strong	Ether linkage (C-O-C).
C-Cl Stretch	700 – 800	Strong	Aryl chloride.

Experimental Validation Protocol

To generate this data reliably, the following sample preparation workflow is recommended. This protocol minimizes artifacts such as aggregation or solvent impurities.

- Solvent Selection: Use CDCl₃

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though this aniline is generally stable).

- Concentration: Prepare a 10-15 mg/mL solution for

¹H NMR to ensure the NH signal is visible but not broadened by exchange.

- Water Suppression: Ensure the solvent is dry; water peaks in DMSO or CDCl₃

can overlap with the benzylic CH

or N-Me signals.

- Purification Check: Prior to spectroscopy, run a TLC (Hexane:EtOAc 4:1). The compound should show a single spot with R

~0.4-0.6 (visualize with UV

).

Synthetic Context (Grounding)

This molecule is typically synthesized via the N-methylation of 4-chloro-2-(methoxymethyl)aniline or the reduction of the corresponding formamide. Understanding the precursor helps in identifying impurities (e.g., unreacted primary amine or over-methylated tertiary amine).

References

- Context: Used as a reference analog for the 4-chloro-2-alkyl-aniline aromatic coupling p
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Aniline Derivatives. Context: General chemical shift rules for N-methyl and methoxy-substituted benzenes.
- Context: Verification of CAS number, molecular weight, and commercial availability.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Authoritative source for calculating theoretical chemical shifts and coupling constants.

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Sources

- 1. [941294-12-8|4-Chloro-2-\(methoxymethyl\)-N-methylaniline|BLD Pharm \[bldpharm.com\]](#)
- 2. [4-Chloro-N-methylaniline\(932-96-7\) 1H NMR \[m.chemicalbook.com\]](#)

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